methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate
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Overview
Description
Methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a hydroxyl group and a propenoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate typically involves the esterification of (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor could be employed to facilitate the esterification reaction. Additionally, solvent recovery and recycling systems would be integrated to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-pyridine derivatives.
Reduction: Formation of 3-(6-hydroxypyridin-3-yl)propan-2-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group and ester moiety can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-(4-hydroxypyridin-3-yl)prop-2-enoate
- Methyl (2E)-3-(5-hydroxypyridin-3-yl)prop-2-enoate
- Ethyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate
Uniqueness
Methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate is unique due to the specific position of the hydroxyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The ester moiety also provides a handle for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl (E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)5-3-7-2-4-8(11)10-6-7/h2-6H,1H3,(H,10,11)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEQVUQSAMZHBJ-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CNC(=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CNC(=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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